Superior Psoriasis Skin Clearance (PGA 0/1) vs. Vehicle: PSOARING 1 & 2 Phase 3 Trials
Tapinarof 1% cream once daily (QD) demonstrated statistically superior and clinically meaningful skin clearance versus vehicle in two identically designed 12-week phase 3 trials. The primary endpoint—Physician's Global Assessment (PGA) score of 0 (clear) or 1 (almost clear) with ≥2-grade improvement—was achieved by 35.4%–40.2% of tapinarof-treated patients compared with only 6.0%–6.3% for vehicle [1]. This represents an approximately 6-fold increase in the proportion of patients achieving clear or almost clear skin with tapinarof.
| Evidence Dimension | PGA 0/1 success rate at Week 12 |
|---|---|
| Target Compound Data | 35.4% (PSOARING 1) and 40.2% (PSOARING 2) |
| Comparator Or Baseline | Vehicle: 6.0% (PSOARING 1) and 6.3% (PSOARING 2) |
| Quantified Difference | Approximately 6-fold higher PGA response rate |
| Conditions | Two identically designed 12-week randomized, double-blind, vehicle-controlled phase 3 trials (PSOARING 1: NCT03956355; PSOARING 2: NCT03983980); tapinarof 1% cream QD; adults with mild to severe plaque psoriasis |
Why This Matters
For formulary decision-makers, this large-magnitude separation from vehicle establishes tapinarof's robust intrinsic efficacy, a prerequisite for comparing cost-effectiveness against other active treatments.
- [1] Lebwohl MG, Stein Gold L, Strober B, et al. Phase 3 Trials of Tapinarof Cream for Plaque Psoriasis. N Engl J Med. 2021;385(24):2219-2229. View Source
